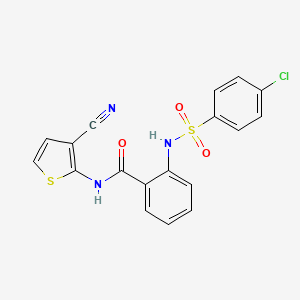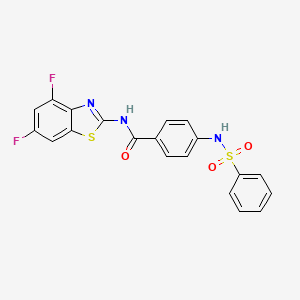![molecular formula C24H31N3O5 B6484467 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 898440-07-8](/img/structure/B6484467.png)
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a ligand for the Alpha1-Adrenergic Receptor . It is part of a class of molecules known as 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These molecules, along with their 5 substituted derivatives and structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists (trazodone, naftopidil, and urapidil), have been subjects of comparative analysis .
Synthesis Analysis
The synthesis of this compound involves a linker length that significantly enhances the binding affinity towards 5-HT1A receptors and reduces the affinity for α1-adrenergic . The most optimal condition for high binding affinity is provided by a linker length of (CH2)n, n=4 with subnanomolar Ki value for 5-HT1A receptor ligands .Molecular Structure Analysis
The molecular structure of this compound is composed of a 2-methoxyphenyl unit linked to a piperazine ring . The in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have identified promising lead compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are influenced by the linker length . A change in the value of ‘n’ [i.e. n =2, 3, 5, 6] subsequently reduces the affinity of ligands and disrupts the most optimal condition for high binding to the 5-HT1A receptor .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the specific interactions it has with the Alpha1-Adrenergic Receptor . The in silico docking and molecular dynamics simulations provide insights into these properties .Wirkmechanismus
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Zukünftige Richtungen
The compound and its derivatives have shown promise as potential alpha1-adrenergic receptor antagonists . Future research could focus on further optimizing the structure of these molecules to enhance their binding affinity and selectivity . Additionally, more in-depth studies on the compound’s safety profile and potential therapeutic applications could be beneficial.
Biochemische Analyse
Biochemical Properties
This compound interacts with alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . The alpha1-adrenergic receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one has significant effects on various types of cells and cellular processes. It influences cell function by interacting with alpha1-adrenergic receptors, which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with alpha1-adrenergic receptors. This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Temporal Effects in Laboratory Settings
It has been observed that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Metabolic Pathways
It is known to interact with alpha1-adrenergic receptors, which play a crucial role in various metabolic processes .
Transport and Distribution
It is known to interact with alpha1-adrenergic receptors, which could influence its localization or accumulation .
Subcellular Localization
It is known to interact with alpha1-adrenergic receptors, which could influence its localization to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-30-22-8-4-3-7-20(22)26-13-11-25(12-14-26)16-19-15-21(28)23(17-31-19)32-18-24(29)27-9-5-2-6-10-27/h3-4,7-8,15,17H,2,5-6,9-14,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRVMFVGBOJXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B6484384.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperidine-4-carboxylate](/img/structure/B6484387.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B6484392.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea](/img/structure/B6484394.png)
![9-(2H-1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)phenyl]-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6484418.png)
![N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6484426.png)
![ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B6484439.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6484448.png)
![ethyl 2-[8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6484456.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6484472.png)
![5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6484477.png)


![2-[4-(4-chlorobenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6484509.png)
